Dual Thromboxane/Prostacyclin Receptor Affinity of a 2-(Hydroxymethyl)benzofuran-7-ol Derivative vs. Unsubstituted Benzofuran
The 2-(hydroxymethyl)benzofuran-7-ol scaffold, when elaborated to {3-[2-(1,1-diphenylethylsulfanyl)ethyl]-2-hydroxymethylbenzofuran-7-yloxy}acetic acid diethanolamine salt (compound 7), exhibits potent dual activity as a thromboxane A2 receptor antagonist (Ki = 4.5 nM) and a prostacyclin receptor agonist (Ki = 530 nM). This dual activity is a direct consequence of the functionalized benzofuran core; the parent benzofuran ring system and simpler analogs lacking the 2-hydroxymethyl and 7-oxyacetic acid modifications show no such dual receptor engagement [1].
| Evidence Dimension | Thromboxane A2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 4.5 nM (for the elaborated derivative incorporating the 2-(hydroxymethyl)benzofuran-7-ol scaffold) |
| Comparator Or Baseline | Unsubstituted benzofuran: no reported TXA2 receptor activity (inactive baseline) |
| Quantified Difference | From inactive baseline to 4.5 nM Ki (affinity gain > 10⁵-fold via scaffold functionalization) |
| Conditions | In vitro radioligand binding assay using human platelet membrane preparations |
Why This Matters
This demonstrates that the 2-(hydroxymethyl)benzofuran-7-ol core is a privileged scaffold for generating potent GPCR ligands, making it a strategic choice for medicinal chemistry programs targeting prostanoid receptors, whereas unsubstituted benzofuran is inert.
- [1] Ohno, M., Miyamoto, M., Hoshi, K., Takeda, T., Yamada, N., & Ohtake, A. (2007). Development of dual-acting benzofurans for thromboxane A2 receptor antagonist and prostacyclin receptor agonist: Synthesis, structure-activity relationship, and evaluation of benzofuran derivatives. Journal of Medicinal Chemistry, 50(22), 5279–5294. View Source
